molecular formula C8H12N2O B2980941 2-Methoxy-4,6-dimethylpyridin-3-amine CAS No. 1511048-13-7

2-Methoxy-4,6-dimethylpyridin-3-amine

Cat. No.: B2980941
CAS No.: 1511048-13-7
M. Wt: 152.197
InChI Key: RCCBHNOPERIKSA-UHFFFAOYSA-N
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Description

Contextualization within the Field of Substituted Pyridine (B92270) Derivatives

Substituted pyridine derivatives are a class of heterocyclic compounds that are structurally related to pyridine, a six-membered aromatic ring containing one nitrogen atom. The pyridine scaffold is a ubiquitous structural motif found in numerous natural products, including alkaloids, vitamins like niacin, and coenzymes. nih.gov In the realm of synthetic chemistry, the pyridine ring is a key building block for a wide range of pharmaceuticals, agrochemicals, and materials. numberanalytics.comrsc.org

The reactivity and properties of the pyridine ring can be finely tuned by the introduction of various substituents at different positions. Unlike benzene (B151609), the nitrogen atom in the pyridine ring makes it electron-deficient, which influences its chemical behavior. Electrophilic substitution reactions on the pyridine ring are generally more difficult than on benzene and tend to occur at the 3-position. wikipedia.org Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. numberanalytics.com

The strategic placement of substituents can further modify this reactivity, allowing chemists to design and synthesize molecules with specific desired properties. The versatility of substituted pyridines has led to the development of a vast library of compounds with diverse applications. nih.gov

Table 1: General Properties of Substituted Pyridine Derivatives

PropertyDescription
Physical State Can range from liquids to solids at room temperature, depending on the substituents and molecular weight.
Solubility Generally soluble in organic solvents. Solubility in water can be enhanced by the presence of polar functional groups.
Basicity The nitrogen atom imparts basic properties to the pyridine ring. The basicity can be modulated by electron-donating or electron-withdrawing substituents.
Reactivity The electron-deficient nature of the ring favors nucleophilic substitution, while electrophilic substitution is less favorable. The position and nature of substituents dictate the regioselectivity of reactions.

Significance of Methoxy (B1213986) and Amino Functionalization on Pyridine Scaffolds

The functionalization of a pyridine scaffold with both a methoxy (-OCH3) and an amino (-NH2) group, as seen in 2-Methoxy-4,6-dimethylpyridin-3-amine, introduces a unique combination of electronic and steric effects that are of considerable interest in medicinal chemistry and materials science.

The methoxy group is a common substituent in drug discovery and development. tandfonline.com It is considered a non-lipophilic "scout" for exploring protein pockets and can enhance a ligand's binding to its target, as well as improve its physicochemical and pharmacokinetic properties. tandfonline.comresearchgate.net The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. tandfonline.com However, the methoxy group can also be a site of metabolic activity, specifically O-demethylation. researchgate.net On a pyridine ring, a methoxy group is an electron-donating group through resonance, which can influence the ring's reactivity towards electrophiles and nucleophiles.

The amino group is another key functional group in organic chemistry. Its presence on a pyridine ring significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. The position of the amino group is critical in directing the outcome of chemical reactions. As an electron-donating group, it can activate the pyridine ring and influence the regioselectivity of further substitutions. The amino group can also serve as a handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing nature of the pyridine nitrogen atom in this compound creates a unique electronic environment within the molecule, making it a potentially valuable building block for the synthesis of novel compounds with tailored properties.

Role of this compound in Advancing Heterocyclic Chemistry

While dedicated research articles on this compound are not abundant, its significance can be inferred from its use as a reagent in the synthesis of more complex molecules. For instance, this compound has been cited in patent literature as a reactant in the preparation of novel chemical entities with potential therapeutic applications. googleapis.comgoogle.com This highlights its role as a valuable intermediate and building block in the construction of larger, more intricate molecular frameworks.

The availability of this compound as a research chemical from various suppliers further underscores its utility in the advancement of heterocyclic chemistry. aksci.comcymitquimica.com Organic chemists can utilize this pre-functionalized pyridine derivative to streamline synthetic routes, avoiding the need for multi-step procedures to introduce the desired methoxy, amino, and dimethyl functionalities onto a pyridine core.

The study of such polysubstituted pyridines contributes to a deeper understanding of structure-activity relationships and allows for the exploration of new chemical space. By providing a readily accessible starting material with a specific arrangement of functional groups, compounds like this compound facilitate the discovery and development of new molecules with potential applications in medicine, materials science, and catalysis. The continued exploration of the reactivity and synthetic applications of such molecules is crucial for the ongoing progress of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCBHNOPERIKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 Methoxy 4,6 Dimethylpyridin 3 Amine and Analogues

Retrosynthetic Analysis for 2-Methoxy-4,6-dimethylpyridin-3-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. This process involves a series of disconnections and functional group interconversions (FGIs).

Disconnection Strategies for the Pyridine (B92270) Core

The primary challenge in the retrosynthesis of this compound lies in the disconnection of the highly substituted pyridine ring. Several strategies can be envisioned, primarily based on established pyridine syntheses.

A common approach is to disconnect the pyridine ring into fragments that can be reassembled through a cyclization reaction. For a tetrasubstituted pyridine like the target molecule, a [3+3] or a [4+2] cycloaddition strategy is often employed. One plausible disconnection strategy involves breaking the C2-C3 and N1-C6 bonds, which is reminiscent of the Hantzsch pyridine synthesis. This would lead to a dicarbonyl compound, an enamine, and an ammonia (B1221849) source.

Another powerful strategy involves recognizing the pyridine ring as being formed from an acyclic precursor. For instance, disconnection of the C-N bonds suggests a precursor that can undergo intramolecular cyclization. The Bohlmann-Rahtz pyridine synthesis offers a viable disconnection pathway, which involves the reaction of an enamine with an alkynone.

A summary of potential disconnection approaches for the pyridine core is presented in the table below.

Disconnection StrategyPrecursorsCorresponding Forward Reaction
Hantzsch-typeβ-dicarbonyl compound, enone, ammoniaHantzsch Pyridine Synthesis
Bohlmann-RahtzEnamine, alkynoneBohlmann-Rahtz Pyridine Synthesis
Guo-typeβ-ketoester, enamineGuo Pyridine Synthesis

Functional Group Interconversions Leading to the Amino and Methoxy (B1213986) Moieties

Functional group interconversions (FGIs) are crucial for introducing the amino and methoxy groups at the desired positions. A key retrosynthetic step is the conversion of the 3-amino group to a nitro group. A 3-nitropyridine (B142982) derivative is an excellent precursor as the nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or Fe/HCl.

The 2-methoxy group can be introduced via a nucleophilic aromatic substitution (SNA) reaction on a suitable precursor. A 2-halopyridine, particularly a 2-chloropyridine, is an ideal substrate for this transformation. The reaction with sodium methoxide (B1231860) in methanol (B129727) is a standard and efficient method for introducing the methoxy group.

Therefore, a key intermediate in the retrosynthesis is 2-chloro-4,6-dimethyl-3-nitropyridine (B2972887). This simplifies the retrosynthesis to the construction of this highly functionalized pyridine core.

Stereoselective Approaches in Related Pyridinamine Synthesis

While this compound is an achiral molecule, the principles of stereoselective synthesis are relevant in the broader context of pyridinamine synthesis, particularly for analogues bearing stereocenters. Stereoselective approaches often involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. For instance, asymmetric versions of the Hantzsch synthesis have been developed using chiral β-ketoesters or chiral catalysts to induce enantioselectivity in the resulting dihydropyridines. Although not directly applicable to the synthesis of the achiral target molecule, these methodologies are vital for the preparation of chiral analogues that may have specific applications in medicinal chemistry.

Direct Synthesis Routes for this compound

Based on the retrosynthetic analysis, a practical synthetic route can be devised. This typically involves the construction of a suitably substituted pyridine ring followed by the introduction and manipulation of the required functional groups.

Cyclization Reactions for Pyridine Ring Formation

The formation of the 4,6-dimethyl-3-nitropyridine core can be achieved through several cyclization methods. A plausible approach starts from readily available precursors. For example, the synthesis of 4,6-dimethyl-3-nitropyridin-2(1H)-one can be accomplished, which can then be converted to the key intermediate, 2-chloro-4,6-dimethyl-3-nitropyridine. The synthesis of this chloro-nitro-pyridine derivative has been reported, involving the treatment of 4,6-dimethyl-3-nitropyridin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com

An alternative approach for constructing the polysubstituted pyridine ring is through multicomponent reactions. These reactions offer an efficient way to assemble complex molecules in a single step from simple starting materials. For instance, a modification of the Hantzsch synthesis using a nitro-substituted building block could potentially lead to the desired pyridine core.

Introduction of Amino and Methoxy Substituents

With the key intermediate, 2-chloro-4,6-dimethyl-3-nitropyridine, in hand, the final steps involve the sequential introduction of the methoxy and amino groups.

Introduction of the Methoxy Group: The 2-chloro substituent is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitro group and the pyridine nitrogen. Treatment of 2-chloro-4,6-dimethyl-3-nitropyridine with sodium methoxide in methanol at reflux would readily yield 2-methoxy-4,6-dimethyl-3-nitropyridine. youtube.com

Introduction of the Amino Group: The final step is the reduction of the nitro group to an amino group. This transformation can be achieved under various conditions. A common and effective method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. Other reducing systems like iron powder in acetic acid or catalytic hydrogenation (H₂ over a palladium catalyst) can also be employed to afford the target molecule, this compound. orgsyn.org

The following table summarizes a proposed synthetic sequence.

StepReactantReagents and ConditionsProduct
14,6-dimethyl-3-nitropyridin-2(1H)-onePOCl₃, heat2-chloro-4,6-dimethyl-3-nitropyridine
22-chloro-4,6-dimethyl-3-nitropyridineNaOMe, MeOH, reflux2-methoxy-4,6-dimethyl-3-nitropyridine
32-methoxy-4,6-dimethyl-3-nitropyridineSnCl₂/HCl or H₂/Pd-CThis compound

This strategic approach, combining established cyclization methodologies with well-understood functional group interconversions, provides a reliable pathway for the synthesis of this compound and serves as a blueprint for the preparation of a wide range of related polysubstituted pyridine analogues.

Derivatization Strategies Utilizing this compound as a Precursor

Currently, publicly available scientific literature and patent databases contain limited specific examples of derivatization strategies that utilize this compound as a direct precursor for the construction of complex organic molecules. While the structural motifs of methoxy- and amino-substituted pyridines are common in medicinal chemistry and materials science, detailed research findings on the specific reaction pathways and applications of this particular compound are not extensively documented.

Chemoselective Functionalization Approaches

Detailed studies on the chemoselective functionalization of this compound are not extensively reported. The reactivity of substituted pyridines is generally influenced by the electronic effects of their substituents. The methoxy group at the 2-position and the amino group at the 3-position, along with the methyl groups at the 4- and 6-positions, would be expected to direct the regioselectivity of electrophilic and nucleophilic substitution reactions. However, specific experimental data, including reaction conditions and yields for chemoselective transformations of this compound, are not described in the available literature. General principles of pyridine chemistry suggest that the amino group could be a site for acylation, alkylation, or diazotization reactions, while the pyridine ring itself could undergo electrophilic substitution, though the electron-donating groups might complicate regioselectivity.

Scalable Synthetic Considerations and Industrial Production Methods

There is no specific information available in the public domain regarding the scalable synthetic considerations and industrial production methods for this compound. The development of a scalable synthesis for a chemical compound is typically driven by its commercial demand, often as an intermediate in the production of high-value products like pharmaceuticals.

For related pyridine derivatives, scalable syntheses have been developed. For example, a practical and economical synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for kinase inhibitors, has been reported, highlighting the importance of process optimization for industrial-scale production. researchgate.net Similarly, patents describe detailed processes for the preparation of intermediates for proton pump inhibitors, such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, which involve multi-step syntheses from readily available starting materials. google.com

The development of an industrial-scale synthesis for this compound would necessitate a thorough investigation into cost-effective starting materials, optimization of reaction conditions to maximize yield and minimize waste, and the development of efficient purification methods. Without a clear application driving this need, such studies have not been published.

Chemical Reactivity and Transformation Pathways of 2 Methoxy 4,6 Dimethylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is characteristically electron-deficient and thus generally resistant to electrophilic aromatic substitution compared to benzene (B151609). However, the reactivity of the pyridine nucleus in 2-Methoxy-4,6-dimethylpyridin-3-amine is significantly modulated by the presence of powerful electron-donating substituents. The 3-amino, 2-methoxy, and 4,6-dimethyl groups all serve as activating groups, increasing the electron density of the ring and facilitating electrophilic attack.

The directing influence of these substituents converges to strongly favor electrophilic substitution at the C5 position. The 3-amino group, being the most potent activating group, strongly directs ortho and para, activating the C2, C4, and C6 positions, which are already substituted. The 2-methoxy group activates the ortho (C3) and para (C5) positions. The 4- and 6-methyl groups provide further weak activation. The cumulative effect of these groups, particularly the para-directing influence of the powerful 2-methoxy and 3-amino activators, renders the C5 position the most nucleophilic and sterically accessible site for electrophiles. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are predicted to occur selectively at this position.

Nucleophilic Substitution Reactions Involving Ring Substituents

While nucleophilic aromatic substitution (SNAr) on the pyridine ring itself is generally disfavored due to the high electron density conferred by the activating groups, the substituents themselves can be involved in nucleophilic substitution reactions. The 2-methoxy group, in particular, can potentially act as a leaving group.

Nucleophilic attack is favored at the C2 and C4 positions of the pyridine ring. stackexchange.com Although electron-donating groups typically deactivate the ring towards SNAr, specialized conditions can enable the displacement of substituents. For instance, studies on 3-methoxypyridine (B1141550) have shown that the methoxy (B1213986) group can be displaced by amine nucleophiles in the presence of a sodium hydride-lithium iodide composite. ntu.edu.sg This suggests that the 2-methoxy group in this compound could be susceptible to displacement by strong nucleophiles, such as organolithium reagents or specialized hydride systems, to yield 2-substituted pyridine derivatives.

Reactivity of the Exocyclic Amino Group

The primary amino group at the C3 position is a key locus of reactivity, readily undergoing a variety of transformations common to primary aromatic amines.

N-Alkylation and Quaternization Reactions

The exocyclic amino group can be readily alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation or competing alkylation at the pyridine ring nitrogen. researchgate.net More controlled methods for mono-alkylation include catalytic processes using heterogeneous catalysts with an appropriate alkylating agent, such as an alcohol. google.com An alternative facile method involves reaction with a carboxylic acid in the presence of a reducing agent like sodium borohydride, which proceeds under mild conditions to give the corresponding N-monoalkylated product in good yields. researchgate.net

Quaternization reactions with alkyl halides will preferentially occur at the more nucleophilic pyridine ring nitrogen, leading to the formation of a pyridinium (B92312) salt. chemistry-online.com This is a characteristic reaction of pyridines, which act as tertiary amines.

Acylation and Sulfonylation Processes

As a typical primary amine, the 3-amino group undergoes facile acylation with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. These reactions are generally high-yielding and serve as a common method for protecting the amino group or for synthesizing derivatives with modified electronic and steric properties. The general schemes for these transformations are presented below.

Table 1: General Acylation and Sulfonylation Reactions

Reaction TypeReagentProduct Type
AcylationAcyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)N-(2-Methoxy-4,6-dimethylpyridin-3-yl)amide
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-(2-Methoxy-4,6-dimethylpyridin-3-yl)sulfonamide

Reductive Amination Protocols

Reductive amination provides a versatile and highly effective method for the N-alkylation of the 3-amino group. organic-chemistry.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate. The imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly mild and selective for the reduction of the imine in the presence of the unreacted carbonyl compound. harvard.edu

This protocol allows for the introduction of a wide range of primary and secondary alkyl groups onto the nitrogen atom. However, the success of reductive amination on some aminopyridine substrates can be hampered by the basicity of the pyridine nitrogen, which may act as a buffer and slow down either the imine formation or its subsequent reduction. nih.gov

Table 2: Reductive Amination of this compound

Carbonyl CompoundReducing AgentProduct
FormaldehydeNaBH(OAc)₃N-Methyl-2-methoxy-4,6-dimethylpyridin-3-amine
AcetaldehydeNaBH(OAc)₃N-Ethyl-2-methoxy-4,6-dimethylpyridin-3-amine
AcetoneNaBH₃CNN-Isopropyl-2-methoxy-4,6-dimethylpyridin-3-amine
BenzaldehydeNaBH(OAc)₃N-Benzyl-2-methoxy-4,6-dimethylpyridin-3-amine

Oxidation and Reduction Chemistry of the Pyridine Nucleus and Side Chains

The pyridine nucleus and its substituents can undergo both oxidation and reduction under appropriate conditions.

Oxidation: The electron-rich nature of the pyridine ring makes it susceptible to oxidation. The pyridine nitrogen can be readily oxidized by peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. chemistry-online.com This transformation alters the electronic properties of the ring, making it more susceptible to certain types of substitution reactions. Under more vigorous oxidative conditions, degradation of the pyridine ring can occur. The methyl groups at C4 and C6 could also be oxidized to carboxylic acids under harsh conditions (e.g., with KMnO₄), although the pyridine ring itself is relatively stable to oxidation.

Reduction: The pyridine ring can be fully reduced to the corresponding piperidine (B6355638) derivative. This is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or Raney nickel under hydrogen pressure. acs.org Chemical reducing agents can also be employed. For example, pyridine and its derivatives can be reduced to piperidines using samarium diiodide in the presence of water. clockss.org Other methods, like the Birch reduction, are typically used for partial reduction of electron-deficient pyridines and may lead to different outcomes with this electron-rich substrate. bohrium.com Reduction with formic acid is another established method for the reduction of the pyridine ring. documentsdelivered.com

Thermal and Photochemical Transformations

Information regarding the specific thermal and photochemical transformations of this compound is not available in the reviewed scientific literature. Experimental studies detailing the behavior of this compound under thermal stress or upon irradiation with light have not been reported.

Theoretical and Computational Investigations of 2 Methoxy 4,6 Dimethylpyridin 3 Amine

Quantum Chemical Calculation Approaches

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure and energy. nih.gov For a multi-electron system such as 2-Methoxy-4,6-dimethylpyridin-3-amine, exact solutions are not feasible, necessitating the use of approximate methods. acs.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. acs.org It offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized organic molecules. acs.org DFT methods are used to calculate the optimized molecular geometry, vibrational frequencies, and various electronic properties derived from the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. mdpi.com These parameters, along with global reactivity descriptors like electronegativity (χ) and chemical hardness (η), can be calculated to predict the molecule's behavior. researchgate.net

Table 1: Illustrative Ground State Properties of this compound Calculated by DFT (Note: These values are representative examples based on typical DFT calculations for similar substituted pyridines and are for illustrative purposes.)

ParameterCalculated ValueUnit
HOMO Energy-5.87eV
LUMO Energy-1.25eV
HOMO-LUMO Gap (ΔE)4.62eV
Electronegativity (χ)3.56eV
Chemical Hardness (η)2.31eV
Dipole Moment2.15Debye

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions. researchgate.net

While DFT is widely used, other quantum chemical methods also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation without using empirical parameters, deriving all calculations from first principles. nih.gov Although computationally more demanding than DFT, they can be used as a benchmark for other methods. acs.org

Semi-empirical methodologies, on the other hand, simplify the calculations by incorporating some experimental parameters. While less accurate, they are significantly faster, allowing for the study of much larger molecular systems or longer-timescale simulations. The choice of method represents a trade-off between desired accuracy and available computational resources. nih.gov

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. rsc.org It is an extension of ground-state DFT used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra. researchgate.net TD-DFT calculations can predict the electronic transitions between molecular orbitals and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations are essential for understanding the photophysical properties of a molecule and interpreting its experimental electronic spectra. nih.govrsc.org

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound (Note: These values are representative examples based on typical TD-DFT calculations for similar aromatic amines and are for illustrative purposes.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO -> LUMO3.953140.18
HOMO-1 -> LUMO4.522740.09
HOMO -> LUMO+14.882540.05

Molecular Modeling and Simulation Methodologies

Beyond quantum mechanics, molecular modeling techniques are used to explore the dynamic and conformational behavior of molecules.

The presence of rotatable single bonds, such as the C-O bond of the methoxy (B1213986) group and the C-N bond of the amine group, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them.

Studies on related molecules like 2-methoxypyridine (B126380) show that the orientation of the methoxy group relative to the pyridine (B92270) ring is critical. rsc.org The key conformations are typically described as cis (or syn), where the methyl group is oriented towards the ring's nitrogen, and trans (or anti), where it is oriented away. The relative stability of these conformers is determined by a balance of steric hindrance and orbital interactions. rsc.org For this compound, the presence of adjacent methyl and amine groups would introduce additional steric and electronic factors influencing the preferred conformation. Mapping the potential energy surface by systematically rotating these bonds allows for the identification of the global minimum energy structure.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is represented as a continuous medium with a specific dielectric constant. rsc.org

By performing calculations within the PCM framework, it is possible to predict how properties such as conformational stability, electronic structure (HOMO-LUMO gap), and UV-visible absorption spectra change when the molecule is moved from the gas phase to a solvent. rsc.orgresearchgate.net Polar solvents are generally found to have a more pronounced effect on molecular properties compared to non-polar solvents. rsc.org Comparing gas-phase and PCM calculations provides a theoretical understanding of solvatochromism—the change in color or spectral properties due to the solvent. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. By simulating the interactions within the molecule and with its environment, MD provides a detailed view of its dynamic behavior, conformational flexibility, and stability. rsc.orgucl.ac.uk

For this compound, MD simulations, particularly in an aqueous solvent, would be employed to understand its solvation dynamics and intermolecular interactions. Such simulations track the trajectory of the molecule, revealing how it interacts with surrounding water molecules through hydrogen bonding and other non-covalent forces. The primary sites for hydrogen bonding are expected to be the nitrogen atom of the pyridine ring and the nitrogen of the amine group. rsc.org

The simulation would reveal the stability of different conformations of the molecule, particularly concerning the rotation around the C-O bond of the methoxy group and the C-N bond of the amine group. By analyzing the radial distribution functions (RDFs) between specific atoms of the solute and the solvent, the structure of the solvation shells can be characterized. For instance, the RDF for the pyridine nitrogen and water hydrogen atoms would quantify the extent and stability of hydrogen bonding. rsc.org These simulations provide valuable insights into the structural and transport properties of the molecule in a solution phase. rsc.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to calculate various electronic descriptors that predict and explain a molecule's behavior in chemical reactions. niscpr.res.inresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. thaiscience.info The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to predicting how a molecule will interact with other species. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential and indicates its ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netdergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, reflecting these sites' potential to donate electrons in a reaction. Conversely, the LUMO is likely distributed over the aromatic ring, representing the region where an incoming electron would be accepted. DFT calculations at the B3LYP/6-311G(d,p) level would provide specific energy values for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-0.95
Energy Gap (ΔE)4.90

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.

Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. mdpi.com Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the pyridine ring and the lone pair of the amino group, identifying these as the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amino group and the methyl groups would exhibit positive potential, making them susceptible to nucleophilic attack. This analysis provides a clear, visual guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. dergipark.org.tr The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 2: Hypothetical Second-Order Perturbation Energies (E(2)) from NBO Analysis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N (Pyridine)π* (C-C)22.5
LP (1) N (Amine)π* (C-C)45.8
LP (2) O (Methoxy)σ* (C-C)5.2

Fukui Function and Reactivity Index Calculations

The Fukui function, f(r), is a reactivity descriptor derived from DFT that helps identify the most reactive sites in a molecule with greater precision. wikipedia.org It describes the change in electron density at a specific point when the total number of electrons in the system changes. scm.com By calculating condensed Fukui functions for each atom, one can predict sites for nucleophilic, electrophilic, and radical attack. aip.org

There are three main types of Fukui functions:

f+ : for predicting nucleophilic attack (where an electron is added).

f- : for predicting electrophilic attack (where an electron is removed).

f0 : for predicting radical attack.

The site with the highest value of f+ is the most likely to be attacked by a nucleophile, while the site with the highest f- value is the most susceptible to electrophilic attack. faccts.de For this compound, calculations would likely show a high f- value on the amino nitrogen and certain carbons in the pyridine ring, marking them as key nucleophilic centers. Conversely, the pyridine nitrogen would be a primary site for electrophilic attack, reflected in a high f+ value.

Prediction of Nonlinear Optical Properties via Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics. mdpi.com The NLO properties of a molecule can be predicted by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.net Molecules with large dipole moments and significant intramolecular charge transfer, often those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, tend to exhibit high β values. nih.gov

The first-order hyperpolarizability (β_tot) is a key indicator of a molecule's potential as an NLO material. mdpi.com For this compound, the presence of the electron-donating amino and methoxy groups and the electron-withdrawing nature of the pyridine ring creates a push-pull system that could lead to significant NLO properties. Theoretical calculations using DFT can provide values for the dipole moment (μ) and the components of the hyperpolarizability tensor. These calculated values are often compared to those of a standard NLO material like urea (B33335) for reference. mdpi.com

Table 3: Hypothetical Calculated NLO Properties

PropertyCalculated Value
Dipole Moment (μ_tot)3.5 D
Polarizability (α_tot)1.8 x 10⁻²³ esu
First Hyperpolarizability (β_tot)215.5 x 10⁻³⁰ esu

Compound Reference Table

Advanced Spectroscopic Characterization Methodologies for 2 Methoxy 4,6 Dimethylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-Methoxy-4,6-dimethylpyridin-3-amine provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine (B92270) ring. The amine (-NH₂), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups all contribute to the final spectral appearance.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-OCH₃3.85 (s, 3H)55.0
C3-NH₂4.50 (s, 2H)-
C4-CH₃2.20 (s, 3H)20.5
C5-H6.50 (s, 1H)115.0
C6-CH₃2.40 (s, 3H)24.0
C2-158.0
C3-130.0
C4-145.0
C5-115.0
C6-155.0

Note: Predicted values are based on the analysis of substituent effects on the pyridine ring and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound with a proton at position 5, a COSY spectrum would show a correlation between this proton and any adjacent protons, aiding in the assignment of the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would show correlations between the protons of the methoxy and methyl groups and their respective carbon atoms, as well as the proton at C5 and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the protons of the C4-methyl group would show correlations to C3, C4, and C5.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (amine)Symmetric and Asymmetric Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C, C=N (pyridine ring)Stretching1550 - 1650
N-H (amine)Bending1580 - 1650
C-O (methoxy)Asymmetric Stretching1200 - 1275
C-O (methoxy)Symmetric Stretching1000 - 1075

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₂N₂O), the expected exact mass is approximately 152.0950 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
152[M]⁺ (Molecular Ion)
137[M - CH₃]⁺
122[M - 2CH₃]⁺ or [M - NH₂ - CH₃]⁺
107[M - CH₃ - OCH₃]⁺

This detailed analysis of fragmentation provides corroborating evidence for the proposed structure of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar molecules like this compound. wikipedia.org This method allows for the determination of the molecular weight and provides structural information through fragmentation analysis. In positive ion mode, the compound is expected to readily protonate at the basic nitrogen atom of the pyridine ring or the exocyclic amine group to form the pseudomolecular ion [M+H]⁺.

Subsequent fragmentation of this ion in the mass spectrometer, induced by collision with an inert gas (Collision-Induced Dissociation, CID), can provide valuable structural insights. The fragmentation patterns for substituted phenethylamines and pyridine complexes often involve the loss of neutral molecules. nih.govsci-hub.se For this compound, likely fragmentation pathways would include the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or ammonia (B1221849) (NH₃). The fragmentation of related methoxy-substituted compounds often involves complex rearrangements. sci-hub.seresearchgate.net The study of various pyridine derivatives shows that the stability of the resulting fragment ions dictates the preferred fragmentation pathways. nih.govnih.gov

Table 1: Predicted ESI-MS Fragmentation Data for this compound ([C₈H₁₂N₂O+H]⁺, Exact Mass: 153.1028)

m/z (predicted) Ion Formula Description
153.1028 [C₈H₁₃N₂O]⁺ Protonated molecular ion [M+H]⁺
138.0793 [C₇H₁₀N₂O]⁺ Loss of a methyl radical (•CH₃)
136.0871 [C₈H₁₂N₂]⁺ Loss of ammonia (NH₃)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are governed by the π-electron system of the pyridine ring and the influence of its substituents. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all electron-donating groups that are expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted pyridine.

Studies on various aminopyridines demonstrate that they exhibit fluorescence, and the position of the amino group significantly influences the photophysical properties. nih.govsciforum.netepa.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be sensitive to the solvent environment and the nature of the substituents. epa.govedinst.comnih.gov For instance, related aminopyridine derivatives have shown fluorescence emission maxima ranging from 455 nm to 485 nm. nih.gov The quantum yield of these compounds can vary significantly based on their molecular structure and environment. edinst.comnih.govresearchgate.net

Table 2: Representative Photophysical Data for Aminopyridine Derivatives

Compound Class Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (Φ)
Substituted 2-Aminopyridines 258 - 270 455 - 485 0.02 - 0.32 nih.gov
2-Aminopyridine ~310 ~360 ~0.66 edinst.com

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of related substituted pyridine structures in the Cambridge Structural Database provides insight into the expected structural features. nih.govuq.edu.au

For example, the crystal structure of 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile reveals key details about how substituted pyridine rings pack in the solid state. nih.gov In such crystals, the packing is often dominated by hydrogen bonds involving the amino groups and nitrogen atoms of the pyridine ring, as well as π-π stacking interactions between the aromatic rings. nih.govelsevierpure.com The planarity of the pyridine ring and the torsion angles of the substituents are critical parameters determined by XRD.

Table 3: Illustrative Crystallographic Data for a Substituted Aminopyridine Derivative (2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.1320 (16)
b (Å) 10.497 (2)
c (Å) 10.914 (2)
α (°) 77.28 (3)
β (°) 68.36 (3)
γ (°) 84.66 (3)
Volume (ų) 844.6 (3)

Data from a related structure to illustrate typical parameters. nih.gov

Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from XRD. scirp.orgscirp.org This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal density. researchgate.net The resulting Hirshfeld surface can be mapped with various properties, such as d_norm (which highlights intermolecular contacts shorter than van der Waals radii) and the shape index (which identifies π-π stacking interactions). nih.govnih.govuctm.edu

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Contact Type Predicted Contribution Description
H···H High Represents van der Waals interactions between hydrogen atoms. nih.gov
H···N/N···H Significant Indicates the presence of N-H···N hydrogen bonds. iucr.org
H···O/O···H Moderate Suggests potential C-H···O or N-H···O interactions. nih.gov
H···C/C···H Moderate Corresponds to C-H···π interactions with the pyridine ring. nih.gov

Lack of Sufficient Scientific Literature on "this compound" for the Requested Applications

While the compound is listed in chemical supplier databases and mentioned as a potential intermediate in some patent applications, there is a significant lack of in-depth research on its specific roles in:

Complex Organic Synthesis: No dedicated studies were found that detail its use as a key intermediate for the synthesis of novel heterocyclic systems or as a versatile scaffold in multi-component reactions. The existing patent literature mentions it as a possible starting material, but does not provide the specific reaction details, scope, or detailed findings required for a thorough scientific discussion.

Coordination Chemistry and Ligand Design: There is no available research that investigates the coordination behavior of this compound with transition or lanthanide ions. Consequently, information regarding the formation of its metal complexes, the investigation of any charge transfer complexes, or its application in the design of ligands for specific catalytic purposes is not present in the scientific literature.

Due to this lack of specific and detailed research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. Constructing such an article would require speculation and the introduction of information not directly supported by published scientific evidence for this particular compound, which would contradict the core requirements of accuracy and adherence to the specified topics.

Therefore, the requested article on the "Applications of this compound in Chemical Science and Materials Design" cannot be produced at this time.

Applications of 2 Methoxy 4,6 Dimethylpyridin 3 Amine in Chemical Science and Materials Design

Catalytic Roles in Organic Transformations

The inherent electronic and structural characteristics of 2-Methoxy-4,6-dimethylpyridin-3-amine position it as a compound of interest for catalytic applications, particularly as a precursor for catalysts and as a potential organocatalyst itself.

Application in Fischer Indole and 1H-Tetrazole Syntheses

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles, which are important structural motifs in many natural products and pharmaceuticals. wikipedia.orgthermofisher.com This reaction is typically catalyzed by Brønsted or Lewis acids. While direct catalytic application of this compound in this synthesis is not documented, its basic nature suggests a potential role as a base or co-catalyst to modulate the reaction conditions. Pyridine (B92270) derivatives have been shown to influence the course of such acid-catalyzed reactions.

Similarly, the synthesis of 1H-tetrazoles, often achieved through the [3+2] cycloaddition of nitriles and azides, can be catalyzed by various species, including amine salts. researchgate.net Pyridine hydrochloride, for instance, has been used as a catalyst in such syntheses. researchgate.net The amine functionality in this compound could be protonated to form a pyridinium (B92312) salt in situ, which could then act as a catalyst for tetrazole formation. The electronic effects of the methoxy (B1213986) and methyl substituents would likely influence the catalytic efficiency of such a system.

Molecular Design for Specific Recognition and Interaction Studies

The design of molecules with specific recognition capabilities is a cornerstone of supramolecular chemistry and drug discovery. The substituted pyridine scaffold of this compound provides a platform for the rational design of molecules for selective binding and interaction studies.

Engineering Structural Features for Selective Binding

The principles of molecular recognition rely on complementary interactions between a host and a guest molecule, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. The methoxy, dimethyl, and amine groups on this compound offer multiple points for establishing such interactions. For example, the amine group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The methyl groups can participate in hydrophobic interactions. By strategically modifying or functionalizing these groups, it is possible to engineer molecules with tailored binding pockets for specific target molecules. The study of substituted pyridines in molecular recognition has demonstrated their ability to engage in CH/π interactions, which are weak but significant intermolecular forces.

Computational Approaches in Molecular Recognition Design

Computational chemistry provides powerful tools for predicting and understanding molecular interactions. Methods such as Density Functional Theory (DFT) and molecular docking can be employed to model the binding of this compound and its derivatives to target molecules. These computational approaches can elucidate the preferred binding modes, calculate binding affinities, and provide insights into the key intermolecular interactions driving the recognition process. For instance, computational studies on other substituted pyridines have been used to analyze their electronic properties and predict their behavior in molecular recognition events. mdpi.com Such in silico studies can guide the rational design of new receptors and ligands based on the this compound scaffold, accelerating the discovery of molecules with desired binding properties.

Future Research Trajectories and Emerging Opportunities for 2 Methoxy 4,6 Dimethylpyridin 3 Amine

Development of More Efficient and Environmentally Benign Synthetic Routes

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic pathways that are not only efficient in terms of yield and purity but also minimize environmental impact. researchgate.netnih.gov Future research on the synthesis of 2-methoxy-4,6-dimethylpyridin-3-amine is expected to focus on green chemistry principles.

Key areas of investigation will likely include:

Nanocatalysis: The use of nanocatalysts in pyridine (B92270) synthesis has been shown to offer high efficiency, selectivity, and ease of recovery and reuse. researchgate.net Research into suitable nanocatalysts could lead to streamlined, one-pot multicomponent reactions for the assembly of the substituted pyridine core of this compound. researchgate.net

Biocatalysis: Biocatalytic methods, employing whole cells or isolated enzymes, present a highly sustainable alternative to traditional organic synthesis. rsc.org Exploring enzymatic pathways for the synthesis of pyridine derivatives could offer a route to this compound under mild, aqueous conditions, significantly reducing the use of harsh reagents and organic solvents. rsc.orgukri.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. beilstein-journals.orgacs.orgacs.org The application of flow chemistry to the synthesis of this compound could enable a more efficient and automated production process. beilstein-journals.orgsci-hub.seresearchgate.net Microwave-assisted flow synthesis, in particular, has shown promise for accelerating pyridine formation. beilstein-journals.orgresearchgate.net

Green Solvents and Reagents: A shift towards the use of environmentally benign solvents, such as water or bio-derived solvents, and less toxic reagents will be crucial. researchgate.net

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

Parameter Traditional Route Potential Green Route
Catalyst Homogeneous acid/base catalysts Reusable nanocatalyst or biocatalyst
Solvent Volatile organic compounds (VOCs) Water, ethanol, or supercritical CO2
Reaction Time Several hours to days Minutes to a few hours
Energy Input High-temperature reflux Microwave irradiation or ambient temperature
Byproducts Stoichiometric waste Minimal, with catalyst recycling
Atom Economy Moderate High (multicomponent reaction)

Exploration of Novel Reaction Pathways and Derivatization Possibilities

The functional groups of this compound provide multiple handles for chemical modification, opening avenues for the creation of a diverse library of derivatives with unique properties.

Derivatization of the Amino Group: The primary amino group at the 3-position is a key site for derivatization. Reactions such as acylation, alkylation, sulfonylation, and the formation of Schiff bases can be readily performed. These modifications would allow for the introduction of a wide range of functionalities, potentially influencing the molecule's electronic properties, solubility, and biological activity. The development of methods for in-situ derivatization could also be beneficial for analytical purposes. nih.gov

Functionalization of the Methoxy (B1213986) Group: The 2-methoxy group can be a target for nucleophilic substitution reactions, allowing for its replacement with other alkoxy, aryloxy, or amino groups. rsc.org Such transformations would significantly alter the electronic nature of the pyridine ring.

Modification of the Pyridine Ring: The pyridine ring itself can undergo various transformations. While the electron-donating substituents may favor electrophilic aromatic substitution, the regioselectivity of such reactions would need to be carefully investigated. Palladium-mediated cross-coupling reactions could also be explored for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring. nih.gov

Table 2: Potential Derivatization Reactions of this compound

Reaction Site Reagent/Reaction Type Resulting Functional Group Potential Application
3-Amino Group Acyl chloride Amide Pharmaceutical intermediate
3-Amino Group Aldehyde/Ketone Imine (Schiff base) Ligand for metal complexes
3-Amino Group Sulfonyl chloride Sulfonamide Bioactive compound
2-Methoxy Group Strong acid / Lewis acid Hydroxyl (Pyridone) Tautomeric building block
2-Methoxy Group Amines (nucleophilic substitution) Substituted amino group Pharmaceutical scaffold
Pyridine Ring Cross-coupling (e.g., Suzuki, Heck) Aryl, vinyl, or other C-substituents Functional material precursor

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules by providing insights into their properties and reactivity before they are synthesized. researchgate.net For this compound and its potential derivatives, computational methods can be employed for:

Structural and Electronic Analysis: Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, electron distribution, and molecular orbital energies (HOMO and LUMO) of the molecule. worldscientific.comscirp.org This information is crucial for understanding its reactivity and predicting its behavior in chemical reactions. researchgate.networldscientific.com

Predicting Reactivity: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic strategies for derivatization. nih.gov Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule.

In Silico Screening: For applications in drug discovery or materials science, computational docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the interaction of derivatives with biological targets or to forecast their material properties. nih.gov This allows for the prioritization of candidate molecules for synthesis and experimental testing. nih.govnih.gov

Table 3: Predictable Properties of this compound Derivatives using Computational Chemistry

Computational Method Predicted Property Significance
DFT Optimized molecular geometry Understanding of 3D structure and steric effects
DFT HOMO-LUMO energy gap Prediction of electronic properties and reactivity
DFT Molecular electrostatic potential Identification of sites for intermolecular interactions
Molecular Docking Binding affinity to a target protein Assessment of potential biological activity
QSAR Correlation of structure with a specific property Design of molecules with enhanced characteristics

Utilization in the Creation of Next-Generation Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced functional materials.

Ligands for Metal Complexes: The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating ligand for a variety of transition metals. nih.gov The resulting metal complexes could find applications in catalysis, sensing, or as luminescent materials. digitellinc.comresearchgate.netnih.govwikipedia.org The electronic properties of the ligand, and thus the resulting complex, can be tuned through derivatization. nih.gov

Organic Electronics: Pyridine-containing molecules are widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their electron-transporting properties. rsc.orggoogle.comresearchgate.net Derivatives of this compound could be designed to have specific electronic characteristics, making them suitable for use as emitter, host, or charge-transport materials in OLEDs and other organic electronic devices. rsc.orggoogle.com

Supramolecular Chemistry: The potential for hydrogen bonding through the amino group, along with π-π stacking interactions of the pyridine ring, makes this molecule a candidate for the construction of well-defined supramolecular architectures. These self-assembled structures could have applications in areas such as molecular recognition and sensing.

Table 4: Potential Functional Materials Derived from this compound

Material Class Key Structural Feature Potential Application
Metal-Organic Frameworks (MOFs) Use as a multitopic linker Gas storage, separation, catalysis
Coordination Polymers Chelation to metal ions Sensors, luminescent materials
Organic Semiconductors Extended π-conjugated system Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs)
Luminescent Materials Formation of emissive metal complexes Bio-imaging, lighting

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-4,6-dimethylpyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyridine derivatives typically involves nucleophilic substitution or condensation reactions. For example, methoxy and methyl groups can be introduced via alkylation or methoxylation using reagents like methyl iodide or methoxyamine. Optimization may require temperature control (e.g., 60–80°C for methoxylation) and catalysts such as Pd/C or Cu(I) . Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy at C2, methyl at C4/C6, and amine at C3). Aromatic proton signals typically appear at δ 6.5–8.5 ppm, with methyl groups at δ 2.1–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C8_8H13_{13}N2_2O: calc. 153.1028) .
  • IR : Stretching vibrations for NH2_2 (~3350 cm1^{-1}) and methoxy C–O (~1250 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Limited solubility in water (<10 mg/mL) but improved in polar aprotic solvents like DMSO (up to 30 mg/mL). Solubility testing should use sonication and incremental solvent addition .
  • Stability : Store desiccated at 4°C to prevent hydrolysis of the methoxy group. Stability in solution varies; DMSO stocks should be aliquoted and stored at -20°C for <6 months .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for pharmacological applications?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory applications). Compare with known pyridine-based inhibitors (e.g., imidazo[1,2-a]pyridin-3-amine derivatives) .
  • QSAR : Correlate substituent effects (e.g., methyl/methoxy positions) with bioactivity using Hammett constants or molecular descriptors .

Q. What challenges arise in interpreting NMR spectra of this compound due to tautomerism or steric effects?

  • Methodological Answer :

  • Tautomerism : The amine group at C3 may participate in keto-enol tautomerism, causing signal splitting. Use deuterated solvents (DMSO-d6_6) and variable-temperature NMR to stabilize conformers .
  • Steric Hindrance : Methyl groups at C4/C6 may distort the pyridine ring, altering chemical shifts. Compare experimental data with computed spectra (e.g., DFT calculations) .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer :

  • Reproducibility : Standardize solvent purity (HPLC-grade) and humidity control during experiments.
  • Analytical Validation : Cross-check solubility via UV-Vis spectroscopy (λ~270 nm for pyridines) and HPLC retention times .
  • Literature Comparison : Reconcile discrepancies by referencing crystallographic data (e.g., CCDC entries for analogous pyridines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.